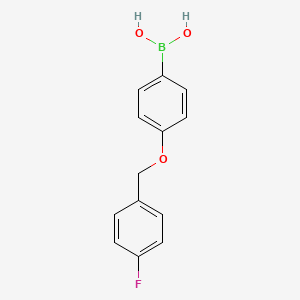
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid
Descripción general
Descripción
“(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid” is a crucial compound in biomedicine used in the development of novel drugs and therapies . It plays a vital role in the treatment of certain diseases, serving as a crucial building block for the synthesis of pharmaceutical agents targeting specific receptors or pathways .
Synthesis Analysis
The synthesis of “(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid” involves several steps. The compound 4-Bromodiphenyl ether is dissolved in anhydrous THF under nitrogen protection. It is then cooled to -78 °C and N-butyllithium (n-BuLi) is added. The temperature is kept below -65 °C and after stirring for 1 hour, triisopropyl borate is added dropwise. The mixture is then slowly raised to 0 °C and stirred for 3 hours .Molecular Structure Analysis
The empirical formula of “(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid” is C13H12BFO3 . Its molecular weight is 246.04 . The SMILES string representation of the molecule is OB(O)c1ccc(OCc2ccc(F)cc2)cc1 .Chemical Reactions Analysis
“(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid” can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .Physical And Chemical Properties Analysis
“(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid” is a solid substance . Its melting point is between 165-170 °C .Aplicaciones Científicas De Investigación
Peptide Synthesis
In peptide synthesis, 4-(4’-Fluorobenzyloxy)phenylboronic acid can be used as a protecting group for amino acids. The boronic acid protects the amino group during synthesis and can be removed under mild conditions without harming the peptide chain, which is essential for producing peptides with high purity.
These applications demonstrate the versatility and importance of 4-(4’-Fluorobenzyloxy)phenylboronic acid in scientific research across various fields. Its unique chemical properties enable its use in a wide range of innovative and impactful studies .
Mecanismo De Acción
Target of Action
The primary targets of 4-(4’-Fluorobenzyloxy)phenylboronic acid are disease-causing protein receptors and enzymes associated with cancer, malignancies, and painful inflammatory diseases . The compound’s ability to effectively target these proteins is a key aspect of its therapeutic potential .
Mode of Action
4-(4’-Fluorobenzyloxy)phenylboronic acid interacts with its targets by binding to the active sites of these proteins. This interaction can inhibit the function of the proteins, thereby preventing the progression of diseases . The exact nature of these interactions and the resulting changes in protein function are subject to ongoing research.
Biochemical Pathways
The biochemical pathways affected by 4-(4’-Fluorobenzyloxy)phenylboronic acid are primarily those involving the targeted proteins. By inhibiting these proteins, the compound can disrupt the pathways that contribute to disease progression . The downstream effects of this disruption can include reduced inflammation, slowed cancer growth, and alleviation of other disease symptoms .
Result of Action
The molecular and cellular effects of 4-(4’-Fluorobenzyloxy)phenylboronic acid’s action are closely tied to its mode of action and the biochemical pathways it affects. By inhibiting disease-associated proteins, the compound can induce changes at the molecular level that translate to observable effects at the cellular level . These effects can include changes in cell behavior, reduced inflammation, and decreased proliferation of cancer cells .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-[(4-fluorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-12-5-1-10(2-6-12)9-18-13-7-3-11(4-8-13)14(16)17/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQLLMVLGZJPJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC=C(C=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584736 | |
| Record name | {4-[(4-Fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid | |
CAS RN |
871125-82-5 | |
| Record name | B-[4-[(4-Fluorophenyl)methoxy]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871125-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(4-Fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



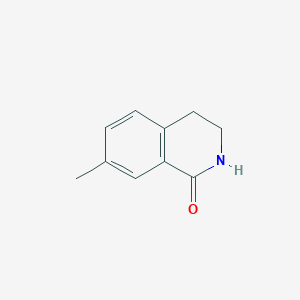


![Ethyl furo[3,2-b]pyridine-6-carboxylate](/img/structure/B1591001.png)
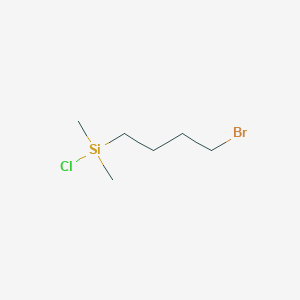
![4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1591004.png)



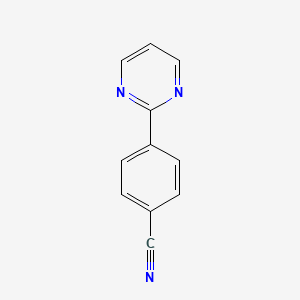

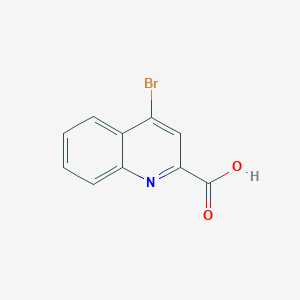
![Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-](/img/no-structure.png)
